A Technical Guide to 3-(Piperidin-4-yl)-1,3-oxazinan-2-one: Synthesis, Properties, and Therapeutic Postulates
A Technical Guide to 3-(Piperidin-4-yl)-1,3-oxazinan-2-one: Synthesis, Properties, and Therapeutic Postulates
Abstract: This document provides a comprehensive technical overview of the heterocyclic compound 3-(Piperidin-4-yl)-1,3-oxazinan-2-one. In the absence of extensive, direct empirical data in peer-reviewed literature, this guide synthesizes foundational chemical principles, predictive data, and established knowledge of its core structural motifs—the piperidine ring and the 1,3-oxazinan-2-one scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, plausible synthetic routes, standard analytical characterization techniques, and a discussion of its potential, though currently hypothetical, pharmacological relevance.
Introduction and Molecular Architecture
3-(Piperidin-4-yl)-1,3-oxazinan-2-one is a novel chemical entity that marries two key heterocyclic systems: a saturated piperidine ring and a 1,3-oxazinan-2-one moiety. The piperidine ring is a ubiquitous structural feature in numerous natural alkaloids and a vast array of approved pharmaceuticals, prized for its ability to modulate physicochemical properties such as lipophilicity and basicity, and to serve as a versatile scaffold for interacting with biological targets.[1][2] The 1,3-oxazinan-2-one, a six-membered cyclic carbamate, is also a recognized pharmacophore with a diverse range of reported biological activities, including potential as an antimicrobial and anti-inflammatory agent.[3][4]
The strategic fusion of these two rings via a nitrogen-carbon bond at the 3-position of the oxazinanone and the 4-position of the piperidine suggests a compound designed to explore new chemical space, potentially combining the pharmacological benefits of both parent structures. This guide aims to build a foundational understanding of this molecule to facilitate future research and development.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(Piperidin-4-yl)-1,3-oxazinan-2-one | - |
| CAS Number | 164518-99-4 (Free Base) | [5] |
| CAS Number | 1233955-65-1 (Hydrochloride) | [6] |
| Molecular Formula | C₉H₁₆N₂O₂ | [5] |
| Molecular Weight | 184.24 g/mol | [5] |
Physicochemical Properties: A Predictive Analysis
Due to the absence of published experimental data, the physicochemical properties of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one have been estimated using computational cheminformatics models. These predictions are crucial in early-stage drug discovery for forecasting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | ~0.1 | Indicates the lipophilicity of the molecule, affecting solubility and membrane permeability. A low LogP suggests good aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 55.7 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA < 140 Ų is generally favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 3 (Oxazinanone C=O, O; Piperidine N) | Influences binding to target proteins and solubility. |
| pKa (Most Basic) | ~9.5-10.5 | The basicity of the piperidine nitrogen is a key determinant of its charge state at physiological pH, impacting solubility, receptor binding, and potential for salt formation. |
Note: These values are estimations from computational models and should be confirmed by empirical testing.
Synthesis and Manufacturing Considerations
While a specific, documented synthesis for 3-(Piperidin-4-yl)-1,3-oxazinan-2-one is not publicly available, a plausible and efficient synthetic strategy can be devised based on established methodologies for the formation of N-substituted 1,3-oxazinan-2-ones.[8][9] The core of this synthesis involves the cyclization to form the oxazinanone ring and the coupling with the piperidine moiety.
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be constructed from commercially available or readily synthesized starting materials. The key disconnection is at the N-C bond between the two heterocyclic rings.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis: A Step-by-Step Protocol
An efficient approach would be a one-pot, three-component reaction, which has been successfully applied for the synthesis of similar N-substituted 1,3-oxazinan-2-ones.[8][10]
Step 1: Reaction Setup
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To a solution of a primary amine, in this case, a protected 4-aminopiperidine such as tert-butyl 4-aminopiperidine-1-carboxylate (10 mmol), in a suitable solvent like methanol (20 mL), add 1,3-dibromopropane (10 mmol).
-
Add a carbonyl source and base, such as tetraethylammonium bicarbonate (20 mmol). The bicarbonate serves as both a base and a source for the carbonyl group, offering a safer alternative to phosgene-based reagents.[8]
Step 2: Cyclization
-
The reaction mixture is heated under reflux for several hours. The causality here is that the primary amine first displaces one of the bromides on the 1,3-dibromopropane. The bicarbonate then facilitates the intramolecular cyclization, with the nitrogen and the terminal bromo-propyl group reacting to form the heterocyclic ring, incorporating the carbonyl group.
-
The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Deprotection and Isolation
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting intermediate, the N-Boc protected product, is then subjected to deprotection. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent (e.g., dichloromethane or dioxane).
-
The crude product is then purified using standard techniques, such as column chromatography or recrystallization, to yield the final compound, potentially as a salt (e.g., hydrochloride).
Caption: Proposed workflow for the synthesis of the title compound.
Analytical Characterization
The structural confirmation and purity assessment of 3-(Piperidin-4-yl)-1,3-oxazinan-2-one would rely on a standard suite of analytical techniques for small organic molecules.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of protons on both the piperidine and oxazinanone rings, their chemical environments, and their coupling patterns. Key signals would include the N-H proton of the piperidine and the methylene protons adjacent to the nitrogen and oxygen atoms of the oxazinanone ring.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the oxazinanone ring (typically in the 150-160 ppm range).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition (C₉H₁₆N₂O₂).
-
-
Infrared (IR) Spectroscopy:
-
This technique would confirm the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the cyclic carbamate carbonyl (C=O) group. The N-H stretch of the piperidine would also be observable.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of the final compound.
-
Pharmacological Potential and Future Directions
While no specific biological activity has been reported for 3-(Piperidin-4-yl)-1,3-oxazinan-2-one, the individual scaffolds provide a strong basis for hypothesizing its potential therapeutic applications.
Insights from the Piperidine Scaffold
The piperidine motif is a cornerstone of medicinal chemistry, present in drugs targeting a wide range of conditions.[1][2] Its inclusion often enhances druggability by improving pharmacokinetic properties.[1] Compounds containing this scaffold have demonstrated a vast array of biological activities, including:
-
Central Nervous System (CNS) Activity: Many antipsychotics, analgesics, and antidepressants feature a piperidine ring.[13]
-
Anticancer Properties: Piperidine derivatives have been shown to modulate signaling pathways involved in cancer progression.[14]
-
Antimicrobial Effects: The piperidine structure is found in various compounds with antibacterial and antifungal properties.[15]
Insights from the 1,3-Oxazinan-2-one Scaffold
The 1,3-oxazine ring system is also of significant interest in drug discovery.[16][17] Derivatives have been investigated for a spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted oxazines have shown promise in combating microbial infections.[17]
-
Anti-inflammatory Potential: Some benzoxazine derivatives have been explored as anti-inflammatory agents.[18]
-
Anticancer and Antiviral Activity: The oxazine core is present in compounds with reported antitumor and antiviral effects, including the non-nucleoside reverse transcriptase inhibitor Efavirenz.[4][16]
Integrated Hypothesis and Research Outlook
The combination of the piperidine and 1,3-oxazinan-2-one moieties in a single molecule presents an intriguing opportunity for synergistic or novel pharmacological effects. Based on the activities of its constituent parts, future research on 3-(Piperidin-4-yl)-1,3-oxazinan-2-one could be directed towards:
-
Screening for CNS activity: Given the prevalence of piperidine in neuroactive drugs.
-
Antimicrobial and antifungal assays: A logical starting point based on the known properties of both scaffolds.
-
Oncology screening: To investigate potential antiproliferative effects.
The primary directive for future work is the empirical validation of the compound's synthesis and the systematic screening of its biological activities to move from a hypothetical profile to a data-driven understanding of its therapeutic potential.
Safety and Handling
As a novel chemical entity with limited toxicological data, 3-(Piperidin-4-yl)-1,3-oxazinan-2-one should be handled with appropriate caution in a laboratory setting. General safety protocols for handling piperidine derivatives should be followed.[19][20]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(Piperidin-4-yl)-1,3-oxazinan-2-one represents an under-explored area of chemical space with significant, albeit currently theoretical, potential for drug discovery. This technical guide has provided a foundational framework by predicting its physicochemical properties, outlining a robust synthetic strategy, and detailing the necessary analytical methods for its characterization. By leveraging the well-documented pharmacological importance of its piperidine and 1,3-oxazinan-2-one components, this document serves as a catalyst for future empirical research to unlock the true biological and therapeutic value of this promising molecule.
References
- Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/ps.7832]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38640578/]
- New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-12490]
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem. [URL: https://www.benchchem.com/blog/the-multifaceted-biological-activities-of-piperidine-derivatives-a-technical-guide-for-drug-discovery-professionals/]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]
- Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-Substituted-1-3-Oxazinan-2-ones-3a-i_tbl1_228834710]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2304333.pdf]
- New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. ResearchGate. [URL: https://www.researchgate.
- The 1,3-Oxazinan-2-one Scaffold: A Privileged Core in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/blog/the-1-3-oxazinan-2-one-scaffold-a-privileged-core-in-medicinal-chemistry/]
- New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-Simple-Synthesis-of-N-Substituted-Trifunovic-Saicic/4255018654c6198f8286950275a59c658a04b197]
-
Synthesis and Biological Activities of[8][15]-Oxazine Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-activities-of-1-3-oxazine-derivatives.pdf]
- A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2016/06/2.Hithin-Raj.
- Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [URL: https://www.ijnc.ir/article_102149.html]
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. [URL: https://www.mdpi.com/1420-3049/29/2/498]
- Piperidine - SAFETY DATA SHEET. Penta Chemicals. [URL: https://pentachemicals.eu/wp-content/uploads/2021/01/SDS_Piperidine_EN.pdf]
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [URL: https://www.jubilantinci.com/uploads/files/1570707324_Piperidine_SDS_rev_03.pdf]
- Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. International Journal of Drug Delivery Technology. [URL: https://ijddt.com/index.php/ijddt/article/view/1291]
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0000554_sdb_en.pdf]
- Piperidine Safety Data Sheet (SDS). Scribd. [URL: https://www.scribd.com/document/443745233/Novi-Cahyani-121160036-Msds-Piperidine]
- 3-(Piperidin-4-yl)-1,3-oxazinan-2-one hydrochloride. Echemi. [URL: https://www.echemi.com/products/pd20180808-111105-975.html]
- Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [URL: https://escholarship.org/uc/item/42d2h05f]
- 3-(piperidin-4-yl)-1,3-oxazinan-2-one. Sinfoo Biotech. [URL: https://www.sinfoobiotech.
-
Modeling of 2-pyridin-3-yl-benzo[d][8][15]oxazin-4-one derivatives by several conformational searching tools and molecular docking. Journal of Molecular Modeling. [URL: https://pubmed.ncbi.nlm.nih.gov/20835741/]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3-(piperidin-4-yl)-1,3-oxazinan-2-one,(CAS# 164518-99-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. echemi.com [echemi.com]
- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. oaji.net [oaji.net]
- 18. Modeling of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives by several conformational searching tools and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. chemos.de [chemos.de]
- 21. scribd.com [scribd.com]

